molecular formula C12H12NNaO4S B3107500 Sodium 1-hydroxy-3-(quinolin-6-yl)propane-1-sulfonate CAS No. 1609934-65-7

Sodium 1-hydroxy-3-(quinolin-6-yl)propane-1-sulfonate

Cat. No.: B3107500
CAS No.: 1609934-65-7
M. Wt: 289.28 g/mol
InChI Key: WYINDTFXOVTDSK-UHFFFAOYSA-M
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Description

Sodium 1-hydroxy-3-(quinolin-6-yl)propane-1-sulfonate is a chemical compound with the molecular formula C12H14NNaO4S. It is known for its unique structure, which includes a quinoline ring attached to a propane sulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-hydroxy-3-(quinolin-6-yl)propane-1-sulfonate typically involves the reaction of quinoline derivatives with sulfonating agents. One common method includes the sulfonation of 6-quinolinepropane with sodium bisulfite under controlled temperature and pH conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-hydroxy-3-(quinolin-6-yl)propane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 1-hydroxy-3-(quinolin-6-yl)propane-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 1-hydroxy-3-(quinolin-6-yl)propane-1-sulfonate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfonate group enhances the compound’s solubility and facilitates its interaction with cellular membranes, leading to increased cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 1-hydroxy-3-(quinolin-6-yl)propane-1-sulfonate is unique due to its combination of a quinoline ring with a sulfonate group, providing both stability and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

sodium;1-hydroxy-3-quinolin-6-ylpropane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S.Na/c14-12(18(15,16)17)6-4-9-3-5-11-10(8-9)2-1-7-13-11;/h1-3,5,7-8,12,14H,4,6H2,(H,15,16,17);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYINDTFXOVTDSK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CCC(O)S(=O)(=O)[O-])N=C1.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12NNaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609934-65-7
Record name Sodium rac-1-hydroxy-3-(quinolin-6-yl)propanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.241.393
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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